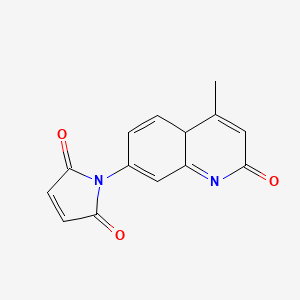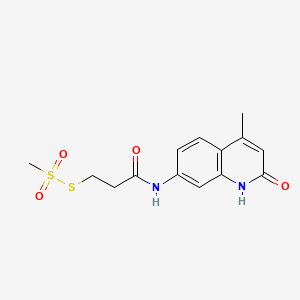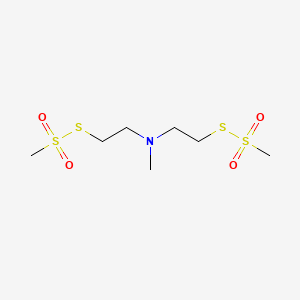
Bis-(2-methanethiosulfonatoethyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2-methanethiosulfonatoethyl)methylamine: is an organic compound with the molecular formula C7H17NO4S4 and a molecular weight of 307.47 g/mol . It is primarily used in organic synthesis and catalytic reactions as a reagent. This compound is known for its ability to form carbon-sulfur bonds, making it valuable in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Bis-(2-methanethiosulfonatoethyl)methylamine involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to achieve the required purity levels .
化学反应分析
Types of Reactions: Bis-(2-methanethiosulfonatoethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted amines, alcohols, and thiols.
科学研究应用
Chemistry: Bis-(2-methanethiosulfonatoethyl)methylamine is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed as a chelating agent for metal ions and as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used to modify proteins and peptides. It can introduce thiol groups into biomolecules, which can then be used for further functionalization or labeling .
Medicine: It can be used to synthesize bioactive molecules with therapeutic properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)methylamine involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form stable carbon-sulfur bonds. This mechanism is crucial in its role as a reagent in organic synthesis and catalysis .
相似化合物的比较
Bis-(2-chloroethyl)methylamine: Similar in structure but contains chlorine atoms instead of methanethiosulfonato groups.
Bis-(2-hydroxyethyl)methylamine: Contains hydroxyl groups instead of methanethiosulfonato groups.
Bis-(2-aminoethyl)methylamine: Contains amino groups instead of methanethiosulfonato groups.
Uniqueness: Bis-(2-methanethiosulfonatoethyl)methylamine is unique due to its methanethiosulfonato groups, which provide distinct reactivity and functionality. These groups enable the compound to participate in specific chemical reactions, such as the formation of carbon-sulfur bonds, which are not possible with the similar compounds listed above .
属性
IUPAC Name |
N-methyl-2-methylsulfonylsulfanyl-N-(2-methylsulfonylsulfanylethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S4/c1-8(4-6-13-15(2,9)10)5-7-14-16(3,11)12/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQUMPOKSRUKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSS(=O)(=O)C)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
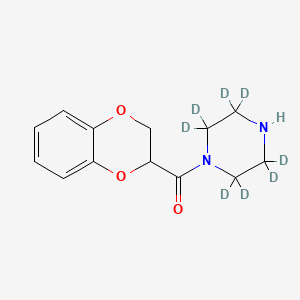
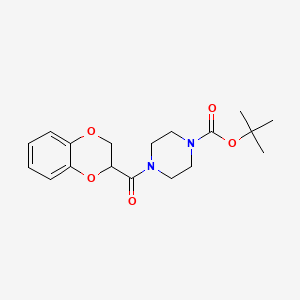

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
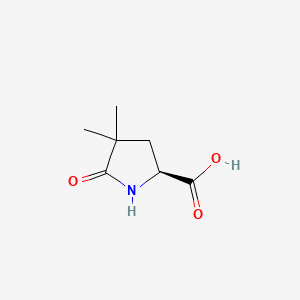
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)
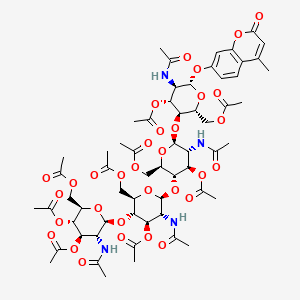
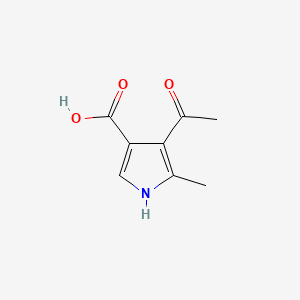
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
